molecular formula C12H14F3NO B257005 N-isobutyl-2-(trifluoromethyl)benzamide

N-isobutyl-2-(trifluoromethyl)benzamide

Cat. No. B257005
M. Wt: 245.24 g/mol
InChI Key: QSFAOLWJYNHKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-2-(trifluoromethyl)benzamide, also known as S-timolol, is a beta-blocker that has been widely used in the treatment of glaucoma, hypertension, and other cardiovascular diseases. It is a white crystalline powder that is soluble in water and ethanol. The purpose of

Mechanism Of Action

N-isobutyl-2-(trifluoromethyl)benzamide works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the activity of the sympathetic nervous system, which controls the body's "fight or flight" response. By blocking these receptors, N-isobutyl-2-(trifluoromethyl)benzamide reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate, blood pressure, and cardiac output.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-isobutyl-2-(trifluoromethyl)benzamide are primarily related to its beta-blocking activity. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate, blood pressure, and cardiac output. It may also have other effects on the body, such as reducing the release of renin from the kidneys and reducing the production of angiotensin II, a hormone that regulates blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using N-isobutyl-2-(trifluoromethyl)benzamide in lab experiments is that it is a well-established beta-blocker that has been extensively studied. This means that there is a large body of literature available on its effects and mechanisms of action. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to its beta-blocking activity.

Future Directions

There are many potential future directions for research on N-isobutyl-2-(trifluoromethyl)benzamide. One area of interest is the development of new beta-blockers that are more selective for specific beta-adrenergic receptors. Another area of interest is the study of the effects of beta-blockers on other physiological systems, such as the immune system or the endocrine system. Additionally, there may be potential applications for N-isobutyl-2-(trifluoromethyl)benzamide in the treatment of other diseases or conditions beyond glaucoma and cardiovascular disease.

Synthesis Methods

The synthesis of N-isobutyl-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with isobutylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

N-isobutyl-2-(trifluoromethyl)benzamide has been widely used in scientific research as a beta-blocker. It has been used to study the effects of beta-blockers on cardiovascular function, including blood pressure, heart rate, and cardiac output. It has also been used to study the effects of beta-blockers on the autonomic nervous system and the renin-angiotensin system.

properties

Product Name

N-isobutyl-2-(trifluoromethyl)benzamide

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H14F3NO/c1-8(2)7-16-11(17)9-5-3-4-6-10(9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)

InChI Key

QSFAOLWJYNHKEP-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.